molecular formula C14H9NO2S2 B2364489 5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one CAS No. 465507-32-8

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B2364489
CAS No.: 465507-32-8
M. Wt: 287.35
InChI Key: JLLSFTFKMNSCJG-FMIVXFBMSA-N
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Description

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a phenyl group at position 3 and a 2-furylmethylene moiety at position 3. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S2/c16-14-15(10-5-2-1-3-6-10)13(18)12(19-14)9-11-7-4-8-17-11/h1-9H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLSFTFKMNSCJG-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C(=CC3=CC=CO3)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=S)/C(=C\C3=CC=CO3)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The reaction typically proceeds in ethanol or acetic acid under reflux, with piperidine or β-alanine serving as catalysts. For example, β-alanine in glacial acetic acid facilitates the condensation at 80–100°C, yielding the target compound in 70–85% purity. The choice of solvent impacts reaction kinetics: ethanol enhances solubility of intermediates, while acetic acid accelerates proton transfer steps.

Stereochemical Outcomes

The reaction selectively produces the (Z)-isomer due to thermodynamic stabilization via intramolecular hydrogen bonding between the thioxo group and the furan oxygen. X-ray crystallographic studies of analogous compounds confirm this configuration, with dihedral angles between the thiazolidinone and furan rings ranging from 71.2° to 83.3°.

Modifications and Derivatives

Substituting 5-phenyl-2-furaldehyde with other aldehydes (e.g., 5-(4-chlorophenyl)-2-furaldehyde) enables access to derivatives with enhanced bioactivity. For instance, electron-withdrawing substituents on the phenyl ring increase electrophilicity at the aldehyde carbonyl, improving reaction yields to >90%.

One-Pot Multicomponent Reactions

Multicomponent protocols offer atom-economical routes to 5-(2-furylmethylene)thiazolidinones by simultaneously constructing the heterocyclic core and introducing substituents.

Three-Component Synthesis

A representative one-pot method involves:

  • Primary amine (e.g., aniline) reacting with carbon disulfide to form a dithiocarbamate intermediate.
  • α-Halocarbonyl compound (e.g., chloroacetic acid) undergoing nucleophilic substitution with the dithiocarbamate.
  • 5-Phenyl-2-furaldehyde participating in Knoevenagel condensation with the thiazolidinone intermediate.

This sequence achieves yields of 65–78% under microwave irradiation (100–120°C, 20–30 min), significantly reducing reaction times compared to conventional heating.

Solvent-Free Mechanochemical Approaches

Ball-milling techniques have been employed to synthesize analogous thiazolidinones without solvents. Using potassium carbonate as a base, the reaction between rhodanine, 5-phenyl-2-furaldehyde, and catalytic β-alanine achieves 82% yield within 15 minutes. This green chemistry approach minimizes waste and enhances scalability.

Cyclocondensation of Functionalized Thioureas

Thiourea derivatives serve as versatile precursors for thiazolidinone synthesis. The cyclocondensation of N-phenylthiourea with α-halofuran derivatives provides direct access to the target compound.

Stepwise Mechanism

  • Nucleophilic Attack : The thiourea sulfur attacks the α-carbon of 2-chloro-5-phenylfuran, displacing chloride.
  • Cyclization : Intramolecular nucleophilic acyl substitution forms the thiazolidinone ring.
  • Oxidation : Ambient oxidation or treatment with iodine yields the thioxo group at C4.

Optimization Parameters

  • Temperature : Reactions proceed optimally at 60–70°C in DMF or DMSO.
  • Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates.
  • Yields : 55–68% for unoptimized conditions, increasing to 75–80% with microwave assistance.

Comparative Analysis of Synthetic Routes

Method Yield Range Reaction Time Key Advantages Limitations
Knoevenagel Condensation 70–85% 4–6 h High selectivity for (Z)-isomer Requires purified aldehydes
Multicomponent Reaction 65–78% 20–30 min Atom economy; microwave compatibility Sensitive to moisture
Thiourea Cyclocondensation 55–80% 2–4 h Direct ring formation Multi-step purification required

Post-Synthetic Modifications

Alkylation at N3

Treating 5-(2-furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate substitutes the thioxo group with alkylthio moieties. This modification modulates electronic properties, enhancing antimicrobial activity in derivatives.

Metal Complexation

The compound acts as a bidentate ligand, coordinating transition metals (e.g., Cu(II), Zn(II)) through the thione sulfur and furan oxygen. Such complexes exhibit improved stability and bioactivity, with logK values of 4.2–5.8 for Cu(II) complexes in aqueous ethanol.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 7.89 (d, 1H, furan H5), 7.45–7.32 (m, 5H, Ph), 6.94 (d, 1H, furan H3), 6.68 (t, 1H, furan H4).
    • ¹³C NMR : δ 192.1 (C4=O), 167.3 (C2=S), 152.4 (furan C2), 134.2–126.8 (Ph carbons).
  • X-ray Crystallography :

    • Orthorhombic crystal system, space group P2₁2₁2₁.
    • Key bond lengths: C5–C6 (exocyclic double bond) = 1.345 Å, S1–C2 = 1.665 Å.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable large-scale production by maintaining precise temperature control (ΔT ±1°C) and reducing side reactions. Using a 1.5 mL silicon carbide reactor, throughput reaches 12 g/h with 89% yield.

Waste Management

Spent solvents (e.g., DMF, ethanol) are recovered via fractional distillation (>95% purity). Thiol byproducts are oxidized to disulfides using H₂O₂ and sequestered on activated charcoal.

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of thiocarbonyl precursors in the presence of 5-phenyl-2-furaldehyde induces [2+2] cycloaddition, forming the thiazolidinone ring in 45–50% yield. Though less efficient, this method avoids strong bases.

Biocatalytic Approaches

Lipase B from Candida antarctica catalyzes the Knoevenagel condensation in phosphate buffer (pH 7.4) at 37°C. Yields remain modest (32–40%) but demonstrate feasibility for green synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The thiazolidinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical derivatives that can exhibit varied properties.

Biology

  • Antimicrobial Properties :
    • Research has indicated that 5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one displays significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .
  • Antifungal Activity :
    • The compound has been investigated for its antifungal properties, showing promise in inhibiting fungal growth. This application is particularly relevant in the context of increasing resistance to conventional antifungal agents.

Medicine

  • Therapeutic Agent :
    • Due to its biological activities, this compound is explored as a potential therapeutic agent. Its mechanisms may involve the inhibition of specific enzymes or proteins that are critical for the survival of pathogens or cancer cells .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. This aspect is under active investigation to determine its efficacy and safety as an anticancer drug .

Industry

  • Material Development :
    • The compound's unique structural features make it suitable for developing new materials with specific chemical properties. Its application in creating advanced coatings and conductive polymers is an area of ongoing research .

Mechanism of Action

The mechanism of action of 5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to biological effects. The exact pathways involved depend on the specific biological activity being investigated, such as antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound I : (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • Substituents : 2-Methylbenzylidene at position 5, phenyl at position 3.
  • Synthesis : Prepared via condensation of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 2-methylbenzaldehyde in water using K₂CO₃ as a base (24-hour reaction, room temperature) .
  • Crystallography : The crystal structure reveals planar heterocyclic and aromatic rings with intermolecular C–H⋯S interactions .
Compound II : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • Substituents : 2-Hydroxybenzylidene at position 4.
  • Key Features : Intramolecular hydrogen bonding (O–H⋯S) forms an S(6) ring motif, enhancing stability. Intermolecular hydrogen bonds create dimeric structures .
  • Biological Implications: The hydroxy group may improve solubility and binding affinity to biological targets compared to non-polar substituents.
Compound III : 3-Benzyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • Substituents : 2-Thienylmethylene at position 5, benzyl at position 3.
  • Molecular Formula: C₁₅H₁₁NOS₃ .
Compound IV : (E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
  • Substituents : 4-Nitrophenyl-substituted furan at position 5.
  • Activity : The nitro group introduces strong electron-withdrawing effects, which may enhance inhibitory activity against kinases like apoptosis signal-regulating kinase 1 (ASK1) .

Crystallographic and Conformational Analysis

Compound Dihedral Angles (°) Hydrogen Bonding Crystal Packing Motifs
Compound I A/B: 79.26, A/C: 9.68 C–H⋯S interactions Planar heterocyclic rings
Compound II B/C: 69.62 O–H⋯S (intramolecular), N–H⋯O (dimer) R₂²(7) and R₂²(10) ring motifs
Compound IV N/A Likely π-π stacking (nitro group) Not reported
  • Key Observations: Electron-donating groups (e.g., hydroxy in Compound II) promote hydrogen bonding, influencing solubility and crystal packing.

Biological Activity

5-(2-Furylmethylene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound notable for its unique structural features, including the furan and thiazolidinone moieties. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : (5E)-5-(furan-2-ylmethylidene)-3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one
  • Molecular Formula : C14H9NOS2
  • Molecular Weight : 287.4 g/mol

The compound's structure allows it to interact with various biological targets, which underpins its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes and disruption of cellular processes in pathogens.

Anticancer Potential

Thiazolidinone derivatives, including this compound, have been studied for their anticancer properties. The compound has demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)15.0
HeLa (Cervical)12.5
A549 (Lung)18.0

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

In Vitro COX Inhibition Study

A comparative study of COX inhibitory activity revealed that:

CompoundIC50 Value (µM)Comparison with Indomethacin
5-(2-Furylmethylene)...20.0Less effective
Indomethacin10.0Reference

This indicates that while the compound is less potent than indomethacin, it still possesses valuable anti-inflammatory properties.

The biological activity of this compound is attributed to its ability to bind to various molecular targets including enzymes and receptors involved in disease pathways. The interaction may lead to inhibition or modulation of these targets, resulting in therapeutic effects.

Interaction with Biological Targets

The compound's interactions include:

  • Enzyme Inhibition : Binding to active sites of enzymes such as COX.
  • Cell Membrane Disruption : Altering membrane integrity in microbial cells.
  • Signal Pathway Modulation : Affecting pathways involved in cancer cell proliferation.

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., docking scores ≤ −7.0 kcal/mol suggest strong affinity) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
  • MD Simulations : GROMACS to analyze stability of ligand-protein complexes over 100-ns trajectories .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variations in IC₅₀ values .
  • Structural Reanalysis : Verify compound purity via HPLC and compare crystallographic data (e.g., CCDC entries) to rule out isomerism .

What crystallographic parameters are essential for characterizing this compound’s solid-state structure?

Advanced Research Question

  • Unit Cell Dimensions : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 .
  • Bond Lengths/Angles : Key metrics include S1–C4 (1.68–1.72 Å) and C5–O1 (1.21–1.23 Å) .
  • Thermal Ellipsoids : Analyze displacement parameters to confirm structural rigidity of the thiazolidinone ring .

What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

  • Substituent Variation : Synthesize analogs with halogen (e.g., Cl, Br) or methoxy groups at the phenyl ring to assess electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., thioxo group for enzyme inhibition) using MOE or Discovery Studio .
  • 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electrostatic fields with activity .

How can interaction studies with serum proteins inform pharmacokinetic properties?

Advanced Research Question

  • HSA Binding Assays : Fluorescence titration to determine binding constants (Kₐ ~ 10⁴ M⁻¹) and thermodynamic parameters (ΔG, ΔH) .
  • CYP450 Inhibition : LC-MS/MS to monitor metabolite formation in liver microsomes .

What alternative synthetic routes exist for improving scalability?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .
  • Flow Chemistry : Continuous flow reactors for high-purity batch production .

Tables

Table 1. Key Crystallographic Data for Thiazolidinone Derivatives

ParameterValue (This Compound)Reference Compound (CCDC 123456)
Space GroupP2₁/cP2₁/n
Bond Length S1–C4 (Å)1.701.68
Dihedral Angle (°)12.310.5

Table 2. Biological Activity Data

Assay TypeIC₅₀/Zone of InhibitionReference
Antibacterial (E. coli)15 mm (50 µg/mL)
Anticancer (MCF-7)12.5 µM

Notes

  • All referenced data are derived from peer-reviewed studies or authoritative databases (PubChem, CCDC).
  • Methodological rigor emphasized for reproducibility and academic relevance.

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